4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine
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Overview
Description
4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine is a heterocyclic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . This compound is characterized by its unique fused ring structure, which includes both furan and pyridine rings. It is a pale yellow solid that is stable under normal conditions but should be handled with care to avoid contact with strong oxidizing agents .
Preparation Methods
The synthesis of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine involves several steps. One common method includes the reaction of 4-methyl-3-nitropyridine with specific reagents under controlled conditions . Industrial production methods often involve bulk custom synthesis, ensuring high purity and yield . The reaction conditions typically require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Common reagents used in these reactions include ammonium acetate, silyl enol ethers, and α,α-difluoro-β-iodoketones . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with nucleophiles .
Comparison with Similar Compounds
4-Methyl-5-nitro-2,3-dihydrofuro[2,3-B]pyridine can be compared with other similar compounds, such as:
4-Methyl-3-nitropyridine: This compound is structurally similar but lacks the fused furan ring, making it less complex.
2,3-Dihydrofuro[3,2-b]pyridine: This compound has a different ring fusion pattern, leading to distinct chemical properties.
4-(4,6-Diphenyl-2,3-dihydrofuropyridin-2-yl)benzonitrile: This derivative includes additional phenyl groups, enhancing its potential for further functionalization.
The uniqueness of this compound lies in its specific ring structure and the presence of both methyl and nitro substituents, which confer unique reactivity and applications.
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
4-methyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine |
InChI |
InChI=1S/C8H8N2O3/c1-5-6-2-3-13-8(6)9-4-7(5)10(11)12/h4H,2-3H2,1H3 |
InChI Key |
ILPJQWVAVRLAOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCOC2=NC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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